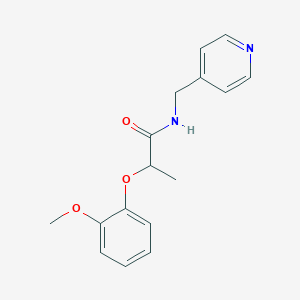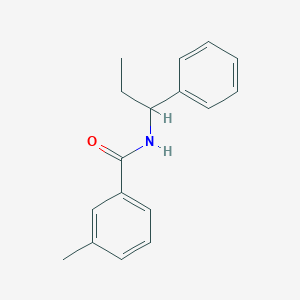
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide, also known as JNJ-1661010, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases. This compound is a selective inhibitor of the fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play a key role in regulating pain, inflammation, and other physiological processes. By inhibiting FAAH, JNJ-1661010 has the potential to increase the levels of endocannabinoids in the body, leading to therapeutic effects.
Mecanismo De Acción
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide works by inhibiting the enzyme FAAH, which breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that activate cannabinoid receptors in the body, leading to various physiological effects. By inhibiting FAAH, 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide increases the levels of endocannabinoids in the body, leading to increased activation of cannabinoid receptors and therapeutic effects.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide can increase the levels of endocannabinoids in the body, leading to increased activation of cannabinoid receptors. This can lead to various physiological effects, including reduced pain, reduced inflammation, and improved mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of FAAH, meaning that it does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation is that 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide is not very soluble in water, which can make it difficult to administer in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide. One direction is to investigate its potential use in the treatment of various diseases, including pain, anxiety, and depression. Another direction is to study its mechanism of action in more detail, including its effects on cannabinoid receptors and other physiological processes. Additionally, future research could focus on developing more soluble forms of 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide that can be more easily administered in lab experiments.
Métodos De Síntesis
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide can be synthesized using a multi-step process. The first step involves the reaction of 2-methoxyphenol with 2-bromoethanol to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with pyridine-4-carboxaldehyde to form 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)ethanol. The final step involves the conversion of this intermediate into 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide through a series of reactions involving acetic anhydride, triethylamine, and trifluoroacetic acid.
Aplicaciones Científicas De Investigación
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide has been extensively studied for its potential use in the treatment of various diseases. One of the main areas of research has been in the field of pain management. Studies have shown that 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide can reduce pain in animal models of inflammatory pain, neuropathic pain, and osteoarthritis pain. 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide has also been investigated for its potential use in the treatment of anxiety, depression, and other psychiatric disorders.
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-12(21-15-6-4-3-5-14(15)20-2)16(19)18-11-13-7-9-17-10-8-13/h3-10,12H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIMNOGYFJZEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzimidazol-2-yl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5377958.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5377971.png)

![N-[1-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B5377986.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5377996.png)
![3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5378007.png)
![2-{[(3-methylphenyl)acetyl]amino}benzamide](/img/structure/B5378012.png)
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5378019.png)
![11-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5378032.png)
![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one](/img/structure/B5378037.png)
![2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5378042.png)

![N-(2-hydroxy-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5378055.png)